2-(4-Chlorophenyl)-3-phenyloxirane
Description
Properties
Molecular Formula |
C14H11ClO |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-phenyloxirane |
InChI |
InChI=1S/C14H11ClO/c15-12-8-6-11(7-9-12)14-13(16-14)10-4-2-1-3-5-10/h1-9,13-14H |
InChI Key |
AWZJRRBGXZWVOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Epoxide Derivatives with Aromatic Substituents
2-(4-Methoxyphenyl)-3-methyloxirane
- Structure : Contains a 4-methoxyphenyl group (electron-donating) and a methyl group on the oxirane ring .
- Key Differences :
- Substituent Effects : The methoxy group reduces epoxide ring strain compared to the electron-withdrawing chloro group in 2-(4-chlorophenyl)-3-phenyloxirane, leading to lower reactivity.
- Applications : Used as a flavoring agent (e.g., epoxyanethole), contrasting with the pharmaceutical and agrochemical roles of the chlorinated analogue .
Fenvalerate (Pyrethroid Insecticide)
- Structure: Contains 2-(4-chlorophenyl)-3-methylbutyrate as a critical moiety but is esterified with a cyano-phenoxybenzyl group .
- Key Differences :
Chlorophenyl-Containing Pharmaceuticals
Levocetirizine Dihydrochloride
- Structure : Features a 4-chlorophenyl group linked to a piperazine-acetic acid backbone .
- Key Differences :
- Pharmacological Role : The chlorophenyl group in levocetirizine enhances H₁-receptor binding affinity, whereas in this compound, it modulates epoxide reactivity.
- Stereochemistry : Both compounds exhibit stereochemical sensitivity, but levocetirizine’s configuration is optimized for antihistaminic activity .
Trihydroxy Phenalene Derivatives
- Example : 2,3-Dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene .
- Key Differences: Ring System: Phenalene derivatives have fused aromatic systems, unlike the simple epoxide ring. Biosynthetic Role: These compounds act as intermediates in phenylphenalenone biosynthesis, whereas this compound is synthetic. Stereochemical Complexity: Both classes require precise stereochemical control, but phenalenes exhibit axial-equatorial coupling constants (e.g., JH-1–H-2 = 9.6 Hz) to confirm configurations .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |
|---|---|---|---|---|
| This compound | C₁₄H₁₁ClO | 230.69 | 4-Cl-C₆H₄, C₆H₅ | Synthetic intermediate |
| 2-(4-Methoxyphenyl)-3-methyloxirane | C₁₀H₁₂O₂ | 164.20 | 4-OCH₃-C₆H₄, CH₃ | Flavoring agent |
| Fenvalerate | C₂₅H₂₂ClNO₃ | 419.90 | 4-Cl-C₆H₄, CN, phenoxybenzyl | Insecticide |
| Levocetirizine | C₂₁H₂₅ClN₂O₃ | 388.89 | 4-Cl-C₆H₄, piperazine, acetic acid | Antihistamine |
Table 2: Reactivity and Stereochemical Features
Q & A
Q. What are the most reliable synthetic routes for 2-(4-Chlorophenyl)-3-phenyloxirane, and how can reaction conditions be optimized for yield and purity?
The compound is typically synthesized via epoxidation of a precursor alkene. A common method involves reacting 4-chlorostyrene derivatives with peracids (e.g., m-chloroperbenzoic acid) under controlled conditions . Key parameters include:
- Temperature : Maintain 0–5°C to minimize side reactions.
- Solvent : Use dichloromethane or toluene for optimal solubility and stability of the epoxide .
- Stoichiometry : A 1.2:1 molar ratio of peracid to alkene ensures complete conversion.
Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Yield improvements (up to 85%) are achieved by slow addition of the peracid to avoid exothermic side reactions .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- X-ray crystallography : Resolve the absolute configuration using SHELX software for structure refinement .
- NMR spectroscopy : Analyze coupling constants (J values) between oxirane protons (typically 2–4 Hz for cis isomers, 4–6 Hz for trans) .
- Optical rotation : Compare experimental values with literature data for enantiomeric purity.
Q. What spectroscopic techniques are essential for characterizing this compound?
- FT-IR : Confirm the epoxide ring via C-O-C stretching (~1250 cm⁻¹) and absence of alkene C=C (~1650 cm⁻¹) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.5 ppm) and oxirane carbons (δ 50–60 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (exact mass: 246.04 g/mol) and fragmentation patterns.
Advanced Research Questions
Q. How do solvent polarity and Lewis acids influence the reactivity of this compound in ring-opening reactions?
- Nucleophilic ring-opening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, favoring SN2 mechanisms. For example, amines yield β-amino alcohols with regioselectivity dictated by steric effects .
- Acid-catalyzed reactions : Lewis acids (e.g., BF₃·Et₂O) stabilize carbocation intermediates, leading to Markovnikov-addition products. Monitor reaction progress via TLC to prevent over-acidification and polymerization .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to identify non-linear effects.
- Impurity profiling : Use HPLC-MS to rule out side products (e.g., diols from hydrolyzed epoxide) as confounding factors .
- Structural analogs : Compare activity with derivatives lacking the 4-chlorophenyl group to isolate pharmacophore contributions .
Q. How can computational methods predict the regioselectivity of epoxide ring-opening reactions?
Q. What experimental approaches validate the environmental stability of this compound?
- Hydrolytic stability : Incubate in buffered solutions (pH 4–9) at 25°C and 40°C; monitor degradation via GC-MS.
- Photolysis studies : Expose to UV light (λ = 254 nm) and quantify decomposition products (e.g., chlorinated phenols) .
Data Contradictions and Resolution
- Conflicting synthetic yields : Cross-validate methods using alternative catalysts (e.g., Jacobsen’s Mn-salen complexes) and characterize intermediates via in situ IR .
- Biological activity variability : Standardize assay conditions (e.g., cell lines, incubation time) and reference positive controls (e.g., atovaquone for antiparasitic studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
